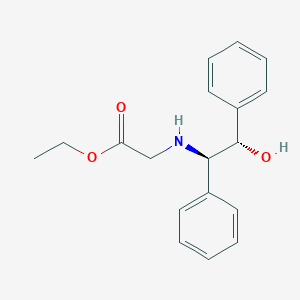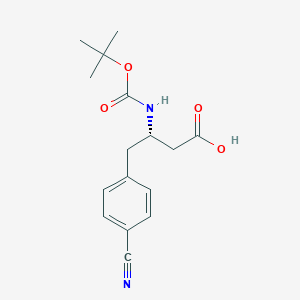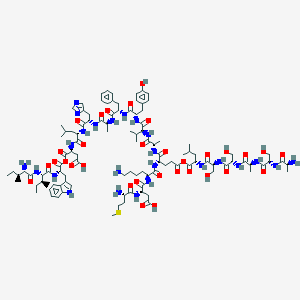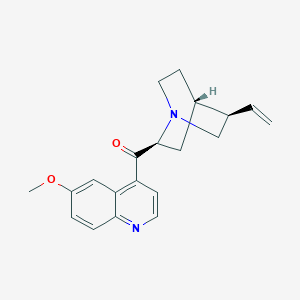
Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate
Overview
Description
Synthesis Analysis
Synthesis of related compounds involves complex reactions like the Whol-Ziegler reaction, Williamson reaction, and esterification, showcasing the methodologies applicable to creating ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate and its derivatives. These synthetic routes emphasize the importance of selecting appropriate reactions to achieve the desired molecular architecture (Jiang Jing-ai, 2006).
Molecular Structure Analysis
The crystal structure of related stilbene derivatives and the analysis of their molecular geometry through single-crystal X-ray structure analysis provide insights into the spatial arrangement and electronic environment of this compound. These analyses reveal how molecular conformations and interactions influence the properties and reactivity of such compounds (L. Baolin et al., 2007).
Scientific Research Applications
Learning and Memory Enhancement
Research on similar compounds has shown potential applications in enhancing learning and memory. For example, the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and its effects on learning and memory in mice were explored, indicating that certain derivatives could facilitate learning and memory (Jiang Jing-ai, 2006).
Organic Synthesis and Chemical Reactions
Several studies focus on the synthesis of various esters and their reactions, highlighting the role of ethyl acetate derivatives as intermediates in organic synthesis. For instance, unexpected Pummerer rearrangement during the synthesis of ethyl (2′-hydroxy-4′,5′-methylenedioxyphenyl)acetate offers insights into alternative approaches to synthesizing related compounds (Ariel Carreño-Montero et al., 2019). Another study discusses the synthesis of esters involving hydroxy acids of the piperidine series, further illustrating the versatility of ethyl acetate derivatives in chemical synthesis (N. S. Prostakov et al., 1970).
Antioxidant Properties
Research into the antioxidant properties of compounds similar to Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate has also been conducted. For example, a study on walnut kernels isolated phenolic compounds with significant antioxidant activities, indicating potential health benefits and applications in food science (Zijia Zhang et al., 2009).
Antitumour Activity
The synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate and its antitumor activity represents another significant application area. This compound showed distinct inhibition of the proliferation of some cancer cell lines, suggesting potential therapeutic applications (Ju Liu et al., 2018).
Corrosion Inhibition
A theoretical study on the inhibition efficiencies of some compounds as corrosion inhibitors of copper in nitric acid was performed. This study used quantum chemical calculations to establish a relationship between molecular structure and inhibition efficiency, which could have implications for industrial applications (A. Zarrouk et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[[(1R,2S)-2-hydroxy-1,2-diphenylethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-22-16(20)13-19-17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,17-19,21H,2,13H2,1H3/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAUHTMORLZYBA-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575472 | |
| Record name | Ethyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112835-62-8 | |
| Record name | Ethyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)

![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)


![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)


